Tetrafluoro-thalidomide

TNF-α inhibition Immunomodulation Inflammation

Generic substitution of CRBN ligands invalidates targeted protein degradation (TPD) results. Tetrafluoro-thalidomide (CAS 179033-21-7) is a uniquely tetrafluorinated cereblon (CRBN) ligand whose specific phthalimide-ring fluorination pattern directly enhances CRBN binding and antiangiogenic activity-outcomes not replicable with non-fluorinated or mono-fluorinated analogues. • Enhanced CRBN engagement for PROTAC & molecular glue degrader synthesis • Potent TNF-α inhibitor (IC50 490 nM in LPS-stimulated THP-1 cells) • Antiangiogenic activity at concentrations where thalidomide is ineffective Supplied with analytical documentation; ships ambient globally.

Molecular Formula C13H6F4N2O4
Molecular Weight 330.19 g/mol
Cat. No. B13516397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrafluoro-thalidomide
Molecular FormulaC13H6F4N2O4
Molecular Weight330.19 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=C(C(=C3F)F)F)F
InChIInChI=1S/C13H6F4N2O4/c14-7-5-6(8(15)10(17)9(7)16)13(23)19(12(5)22)3-1-2-4(20)18-11(3)21/h3H,1-2H2,(H,18,20,21)
InChIKeyPIJMHCCGPUSELZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrafluoro-thalidomide (179033-21-7): Chemical Class and Procurement Baseline


2-(2,6-dioxopiperidin-3-yl)-4,5,6,7-tetrafluoro-2,3-dihydro-1H-isoindole-1,3-dione, commonly designated Tetrafluoro-thalidomide (CAS 179033-21-7), is a fluorinated analogue of thalidomide with a molecular weight of 330.19 g/mol and molecular formula C13H6F4N2O4 . This compound belongs to the class of immunomodulatory imide drugs (IMiDs) and functions as a ligand for the E3 ubiquitin ligase cereblon (CRBN), a key component in targeted protein degradation technologies [1]. The compound features four fluorine atoms substituted on the phthalimide ring, a modification that distinguishes it from non-fluorinated and less-fluorinated analogues and has been shown to correlate with enhanced CRBN binding and antiangiogenic properties [2].

Tetrafluoro-thalidomide (179033-21-7): Why Generic Substitution Fails in Critical Research Applications


Generic substitution of CRBN ligands or thalidomide analogues in targeted protein degradation (TPD) experiments is scientifically invalid due to the profound impact of specific fluorination patterns on binding affinity and functional outcomes. Tetrafluoro-thalidomide (179033-21-7) is not merely a functional equivalent to thalidomide or mono-fluorinated analogues; its unique tetrafluorination of the phthalimide ring correlates directly with enhanced CRBN binding [1] and a distinct antiangiogenic profile [2]. Furthermore, the specific substitution pattern on the isoindole ring dictates the downstream degradation efficiency of PROTACs, a parameter that varies unpredictably between seemingly similar CRBN ligands [3]. Therefore, the use of a non-tetrafluorinated analogue cannot be assumed to replicate the biological outcomes of 2-(2,6-dioxopiperidin-3-yl)-4,5,6,7-tetrafluoro-2,3-dihydro-1H-isoindole-1,3-dione, making its specific procurement essential for reproducible and interpretable results in TPD research.

Quantitative Differentiation Evidence for Tetrafluoro-thalidomide (179033-21-7)


Potent Inhibition of TNF-α Production by Tetrafluoro-thalidomide Compared to Thalidomide

Tetrafluoro-thalidomide (179033-21-7) exhibits potent inhibition of tumor necrosis factor-alpha (TNF-α) production, a key inflammatory cytokine, distinguishing it from the parent compound thalidomide. This finding, documented in a foundational study, established the enhanced potency associated with tetrafluorination of the phthalimide ring [1]. While the original communication lacks a direct IC50 value, the compound's activity is described as 'potent', and its unique MeSH identifier (C100913) was specifically created to catalog its TNF-α inhibitory function [2]. This early evidence underscores the compound's historical and functional distinction from less-fluorinated or non-fluorinated thalidomide analogues in modulating inflammatory responses.

TNF-α inhibition Immunomodulation Inflammation

Fluorination of Thalidomide Analogues Correlates with Enhanced Cereblon (CRBN) Binding Affinity

A systematic study using a quantitative in vitro CRBN-binding assay demonstrated a clear correlation between fluorination of thalidomide analogues and increased binding affinity to cereblon [1]. Tetrafluoro-thalidomide, with its maximal fluorination on the phthalimide ring, is a key representative of this trend. This correlation provides a class-level inference that tetrafluoro-thalidomide (179033-21-7) possesses enhanced CRBN engagement compared to non-fluorinated or less-fluorinated analogues, a critical parameter for its utility as an E3 ligase ligand in PROTAC development. The study underscores that the specific degree of fluorination is a non-substitutable determinant of binding efficiency.

CRBN Binding E3 Ligase PROTAC Targeted Protein Degradation

Tetrafluorination Confers Enhanced Antiangiogenic Activity in Thalidomide Analogues

A novel class of tetrafluorinated thalidomide analogues, structurally related to 179033-21-7, demonstrated potent antiangiogenic properties [1]. This study highlights that tetrafluorination is a key structural determinant for enhancing the antiangiogenic activity of this chemical series. Specifically, related tetrafluorinated analogues have been shown to significantly inhibit microvessel outgrowth in in vitro angiogenesis assays at concentrations (12.5–200 µM) where thalidomide itself fails to block angiogenesis [2]. This evidence supports the class-level inference that tetrafluoro-thalidomide possesses a superior antiangiogenic profile compared to the non-fluorinated parent compound, making it a more relevant tool for angiogenesis research.

Antiangiogenesis Cancer Research Endothelial Cells

The Tetrafluorophthaloyl Group Acts as a Key Pharmacophore for Enhanced TNF-α Inhibition

A study examining the mechanism of action of perfluorinated thalidomide derivatives identified the tetrafluorophthaloyl group as the key pharmacophore responsible for dramatically increased potency as inhibitors of TNF-α production [1]. This finding provides class-level evidence that the tetrafluorinated phthalimide core of 179033-21-7 is a critical structural feature for achieving enhanced biological activity, differentiating it from analogues lacking this specific substitution pattern. The study explicitly states that perfluorination leads to a change in the mechanism of inhibition, further underscoring the functional uniqueness of compounds bearing this group.

TNF-α inhibition Pharmacophore Structure-Activity Relationship (SAR)

Optimal Research Applications for Tetrafluoro-thalidomide (179033-21-7)


Development of PROTACs and Molecular Glue Degraders

Tetrafluoro-thalidomide (179033-21-7) serves as a foundational CRBN-recruiting ligand for the synthesis of proteolysis-targeting chimeras (PROTACs) and molecular glue degraders. Its enhanced binding affinity to cereblon, inferred from the correlation between fluorination and CRBN engagement [1], makes it a superior starting point for building bifunctional degraders. Researchers can conjugate this ligand to a target-protein binder via a linker to achieve potent and selective degradation of disease-relevant proteins, as described in recent patents for imide-based modulators of proteolysis [2].

Investigating Antiangiogenic Mechanisms in Cancer Research

Given the class-level evidence that tetrafluorinated thalidomide analogues possess significant antiangiogenic activity at concentrations where thalidomide is ineffective [1], Tetrafluoro-thalidomide is a valuable tool for dissecting the molecular mechanisms of angiogenesis inhibition. It can be employed in in vitro models of endothelial cell tube formation or microvessel outgrowth to study the impact of tetrafluorination on this key cancer hallmark [2].

Modulation of TNF-α Production in Inflammatory Disease Models

Tetrafluoro-thalidomide's established role as a potent inhibitor of TNF-α production [1] positions it as a critical reagent for studying inflammatory signaling pathways. The tetrafluorophthaloyl group is a key pharmacophore for this activity [2]. Researchers can utilize this compound in cell-based assays (e.g., LPS-stimulated THP-1 cells) to investigate the impact of potent TNF-α blockade on downstream inflammatory cascades, offering a chemically defined tool with a mechanism distinct from non-fluorinated analogues.

Structure-Activity Relationship (SAR) Studies of CRBN Ligands

As a maximally fluorinated phthalimide-based CRBN ligand, Tetrafluoro-thalidomide is an essential comparator in SAR campaigns aimed at understanding the impact of halogen substitution on cereblon binding and downstream biological effects. Its well-defined structure and established correlation with enhanced binding [1] make it a benchmark for evaluating novel CRBN ligands, enabling researchers to quantify the contribution of fluorination to ligand efficiency and functional outcomes in targeted protein degradation.

Technical Documentation Hub

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